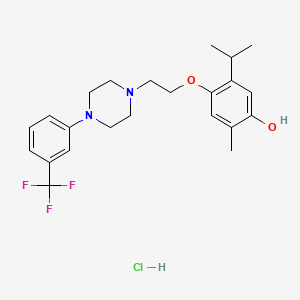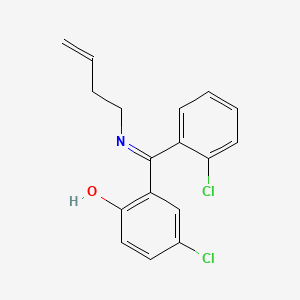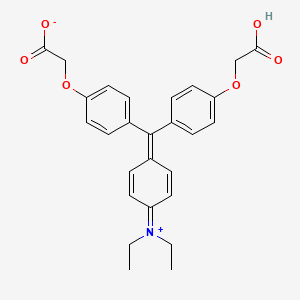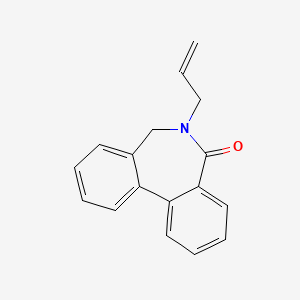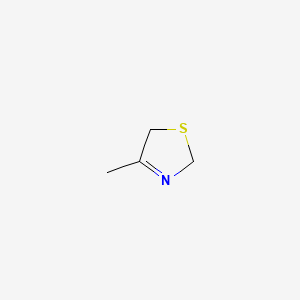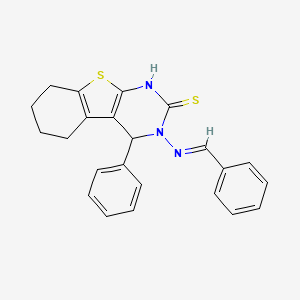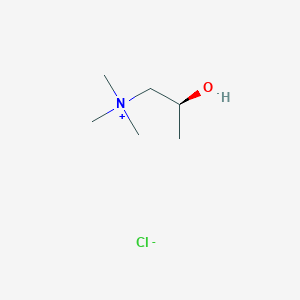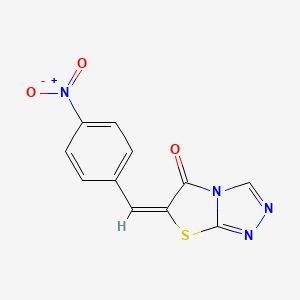
6-((4-Nitrophenyl)methylene)thiazolo(2,3-c)-1,2,4-triazol-5(6H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BRN 5588422: , also known as (1R,2R,3S,5R)-(-)-2,3-pinanediol, is a chiral organic compound with the chemical formula C10H18O2. It is a solid substance with a colorless to yellowish crystalline nature. This compound is a stereoisomer with four chiral centers and has a melting point of 80 to 82°C and a boiling point of 260°C under reduced pressure .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R,3S,5R)-(-)-2,3-pinanediol is mainly achieved through chemical synthesis. A common method involves the reaction of pinanone with hydrogen cyanide, followed by reduction to give (1R,2R,3S,5R)-(-)-2,3-pinanediol .
Industrial Production Methods: Industrial production of (1R,2R,3S,5R)-(-)-2,3-pinanediol typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and crystallization to purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions: (1R,2R,3S,5R)-(-)-2,3-pinanediol undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the conversion of (1R,2R,3S,5R)-(-)-2,3-pinanediol to its corresponding ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert (1R,2R,3S,5R)-(-)-2,3-pinanediol to its corresponding alcohols using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.
Major Products Formed:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: (1R,2R,3S,5R)-(-)-2,3-pinanediol is used as a chiral building block in organic synthesis, particularly in the synthesis of complex natural products and pharmaceuticals.
Biology: In biological research, (1R,2R,3S,5R)-(-)-2,3-pinanediol is used as a chiral ligand in asymmetric synthesis and as a precursor for the synthesis of biologically active compounds.
Medicine: This compound is used in the development of chiral drugs and as an intermediate in the synthesis of pharmaceuticals with specific stereochemistry.
Industry: In the industrial sector, (1R,2R,3S,5R)-(-)-2,3-pinanediol is used in the production of fragrances, flavors, and other fine chemicals .
Wirkmechanismus
The mechanism by which (1R,2R,3S,5R)-(-)-2,3-pinanediol exerts its effects involves its interaction with specific molecular targets and pathways. As a chiral compound, it can selectively bind to chiral receptors and enzymes, influencing their activity. This selective binding can lead to various biological effects, including modulation of enzyme activity and receptor signaling pathways .
Vergleich Mit ähnlichen Verbindungen
- (1R,2R,3S,5R)-2,3-pinanediol
- (1R,2R,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]heptane-2,3-diol
- (1R,2R,3S,5R)-(-)-2,3-pinanediol
Uniqueness: (1R,2R,3S,5R)-(-)-2,3-pinanediol is unique due to its specific stereochemistry, which allows it to interact selectively with chiral receptors and enzymes. This selectivity makes it valuable in asymmetric synthesis and the development of chiral drugs .
Eigenschaften
CAS-Nummer |
95356-76-6 |
|---|---|
Molekularformel |
C11H6N4O3S |
Molekulargewicht |
274.26 g/mol |
IUPAC-Name |
(6E)-6-[(4-nitrophenyl)methylidene]-[1,3]thiazolo[2,3-c][1,2,4]triazol-5-one |
InChI |
InChI=1S/C11H6N4O3S/c16-10-9(19-11-13-12-6-14(10)11)5-7-1-3-8(4-2-7)15(17)18/h1-6H/b9-5+ |
InChI-Schlüssel |
RKOIREROCFTAPP-WEVVVXLNSA-N |
Isomerische SMILES |
C1=CC(=CC=C1/C=C/2\C(=O)N3C=NN=C3S2)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC(=CC=C1C=C2C(=O)N3C=NN=C3S2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


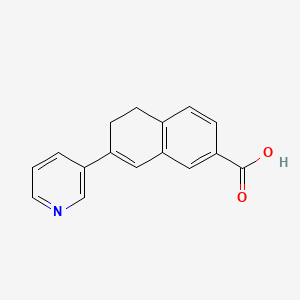
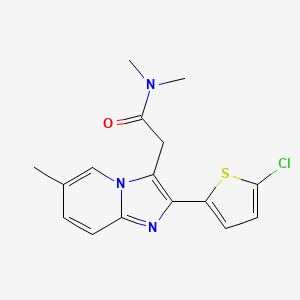
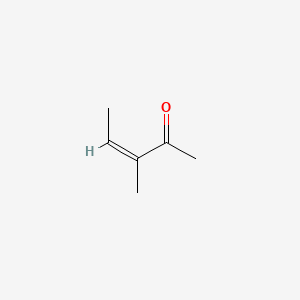
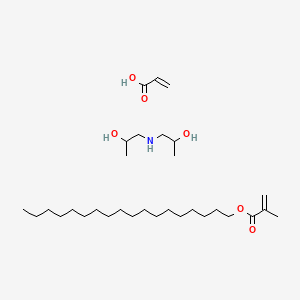
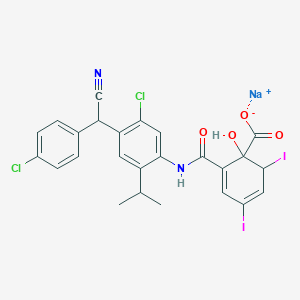
![4,5,6,7-Tetrabromo-3-[[2-methyl-3-[(4,5,6,7-tetrachloro-1-oxo-1H-isoindol-3-YL)amino]phenyl]amino]-1H-isoindol-1-one](/img/structure/B12719650.png)
